molecular formula C13H26N2O4S B1382768 Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate CAS No. 1795433-82-7

Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate

Cat. No.: B1382768
CAS No.: 1795433-82-7
M. Wt: 306.42 g/mol
InChI Key: NDKUZFNQRXBRHA-UHFFFAOYSA-N
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Description

“Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate” is a chemical compound with the CAS Number: 1795433-82-7 . It has a molecular weight of 306.43 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)glycinate" . The InChI code is "1S/C13H26N2O4S/c1-5-20(17,18)15-8-6-11(7-9-15)14-10-12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3" .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 306.43 .

Scientific Research Applications

1. As a Key Intermediate in Biologically Active Compounds

Tert-butyl compounds, including variants similar to Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate, are crucial intermediates in the synthesis of biologically active compounds. For example, a study by Kong et al. (2016) demonstrated the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

2. Synthesis of Nociceptin Antagonists

The asymmetric synthesis of tert-butyl derivatives can lead to the development of nociceptin antagonists. Jona et al. (2009) focused on creating a specific tert-butyl derivative, showcasing its significance in synthesizing these antagonists (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

3. Role in Fungicidal Activity

Tert-butyl compounds can exhibit fungicidal properties. Mao et al. (2013) synthesized a series of tert-butyl compounds displaying moderate to excellent fungicidal activity, suggesting potential applications in agriculture and related fields (Mao, Song, & Shi, 2013).

4. Intermediate in Atorvastatin Synthesis

These compounds also play a crucial role as intermediates in synthesizing pharmaceuticals like atorvastatin, an effective HMG-CoA reductase inhibitor. Rádl (2003) describes a new synthesis method for a tert-butyl compound used in atorvastatin production (Rádl, 2003).

5. In the Synthesis of Various Medicinal Compounds

Tert-butyl derivatives are used in the synthesis of various medicinal compounds, including potential treatments for depression, cerebral ischemia, and as analgesics. Zhang et al. (2018) discuss the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a critical intermediate in these drugs (Zhang, Ye, Xu, & Xu, 2018).

Properties

IUPAC Name

tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-5-20(17,18)15-8-6-11(7-9-15)14-10-12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKUZFNQRXBRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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